molecular formula C24H28N6O B8113122 3-(6-ethoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1363386-66-6

3-(6-ethoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B8113122
CAS No.: 1363386-66-6
M. Wt: 416.5 g/mol
InChI Key: KONPIFGGWNMOKY-UHFFFAOYSA-N
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Description

3-(6-Ethoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 6-ethoxynaphthalen-2-yl substituent at position 3 and a (1-methylpiperidin-4-yl)methyl group at position 1. Its molecular formula is C₂₇H₃₁N₇O, with a formal charge of 0, 59 atoms, and 63 bonds, including 21 aromatic bonds . The compound has demonstrated significant biological activity as a calcium-dependent protein kinase inhibitor, particularly against Plasmodium falciparum CDPK4 (PfCDPK4), making it a candidate for antimalarial drug development . Its structural complexity and selectivity are attributed to the ethoxynaphthalene moiety, which enhances hydrophobic interactions, and the 1-methylpiperidine group, which improves solubility and blood-brain barrier penetration .

Properties

IUPAC Name

3-(6-ethoxynaphthalen-2-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c1-3-31-20-7-6-17-12-19(5-4-18(17)13-20)22-21-23(25)26-15-27-24(21)30(28-22)14-16-8-10-29(2)11-9-16/h4-7,12-13,15-16H,3,8-11,14H2,1-2H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONPIFGGWNMOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347835
Record name 3-(6-Ethoxy-2-naphthyl)-1-[(1-methyl-4-piperidyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363386-66-6
Record name 3-(6-Ethoxy-2-naphthyl)-1-[(1-methyl-4-piperidyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(6-ethoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, referred to as compound 1 , is a synthetic small molecule that has garnered interest for its potential biological activities, particularly as an inhibitor of specific protein kinases. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H28N6O
  • Molecular Weight : 416.53 g/mol
  • CAS Number : 1363386-66-6

The compound features a pyrazolo[3,4-d]pyrimidine core with a 6-ethoxynaphthyl substituent and a 1-methylpiperidin-4-ylmethyl group. The unique structural components contribute to its selectivity and potency against specific targets.

Compound 1 primarily functions as an inhibitor of calcium-dependent protein kinases (CDPKs), particularly targeting Toxoplasma gondii CDPK1 (TgCDPK1). The presence of the 6-ethoxy group enhances selectivity by fitting into the hydrophobic pocket formed by the gatekeeper residue of the kinase, which is crucial for binding affinity and inhibition potency .

Selectivity and Potency

Studies have shown that the compound exhibits high selectivity over mammalian kinases, which is essential for minimizing off-target effects. This selectivity is attributed to the unique structural features of TgCDPK1 compared to mammalian counterparts, allowing for the design of inhibitors that can effectively target the parasite without affecting human kinases .

Inhibition Studies

The biological activity of compound 1 has been evaluated through various assays:

Target KinaseIC50 (nM)Selectivity
TgCDPK125High
Src (mammalian)>1000Low
PfCDPK4 (malaria)50Moderate

These results indicate that compound 1 is a potent inhibitor of TgCDPK1 while exhibiting significantly reduced activity against mammalian kinases like Src, highlighting its therapeutic potential in treating toxoplasmosis with minimal side effects .

Efficacy Against Toxoplasmosis

In vivo studies demonstrated that compound 1 effectively reduces parasitic load in animal models infected with Toxoplasma gondii. The treatment resulted in significant decreases in cyst formation and improved survival rates among treated subjects compared to controls. These findings suggest that compound 1 could be a promising candidate for further development as an anti-toxoplasmosis agent .

Comparative Analysis with Other Compounds

When compared to other pyrazolopyrimidine derivatives, compound 1 showed superior potency and selectivity due to its unique substituents. For instance, analogs lacking the ethoxy group exhibited diminished activity against TgCDPK1, underscoring the importance of this moiety in enhancing binding interactions within the active site .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 3-(6-ethoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant anticancer properties. For instance, research has shown that modifications of the pyrazolo[3,4-d]pyrimidine scaffold can lead to potent inhibitors of various kinases involved in cancer progression. These compounds are being investigated for their ability to inhibit tumor growth and metastasis in preclinical models.

2. Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes such as protein kinases. Kinases play crucial roles in cellular signaling pathways; thus, inhibiting their activity can lead to therapeutic effects in diseases like cancer and neurodegenerative disorders. Studies have demonstrated that similar pyrazolopyrimidine derivatives can effectively inhibit kinases such as CDK2 and BRAF, which are implicated in cancer cell proliferation .

Biochemical Applications

1. Targeted Drug Delivery
Due to its ability to interact with biological membranes and proteins, this compound may be utilized in targeted drug delivery systems. The incorporation of the ethoxy group enhances lipophilicity, potentially improving the compound's bioavailability and targeting capabilities within specific tissues or cells.

2. Neuropharmacology
The presence of the piperidine moiety suggests applications in neuropharmacology. Compounds containing piperidine structures have been shown to interact with neurotransmitter systems, making them candidates for treating neurological disorders such as schizophrenia and depression. Preliminary studies indicate that derivatives of this compound may modulate dopamine receptors, which are critical in mood regulation .

Case Studies

Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity against various cell lines. The findings revealed that certain modifications led to a 50% reduction in cell viability at low micromolar concentrations, highlighting the potential of these compounds as anticancer agents .

Case Study 2: Kinase Inhibition
Research conducted on a related compound demonstrated effective inhibition of the CDK2 kinase with an IC50 value in the nanomolar range. This suggests that the compound could be further developed into a therapeutic agent targeting cell cycle regulation in cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications in the Piperidine Ring

The piperidine ring in this compound is critical for target binding and pharmacokinetics. Analogues with variations in this region include:

Compound Name Piperidine Substitution Biological Activity (IC₅₀) Key Findings
3-(6-Ethoxynaphthalen-2-yl)-1-((1-isopropylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Isopropylpiperidin-4-yl 12 nM (PfCDPK4) Reduced potency compared to the 1-methylpiperidine derivative
3-(6-Ethoxynaphthalen-2-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Tetrahydro-2H-pyran-4-yl 18 nM (PfCDPK4) Improved metabolic stability but lower CNS penetration
1-(Azetidin-3-ylmethyl)-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Azetidin-3-ylmethyl 25 nM (PfCDPK4) Higher solubility but increased off-target effects

Key Insight : The 1-methylpiperidine group optimizes a balance between potency, solubility, and CNS penetration. Bulkier substituents (e.g., isopropyl) reduce potency, while heterocyclic replacements (e.g., tetrahydro-2H-pyran) enhance stability but limit bioavailability .

Modifications in the Naphthalene Substituent

The 6-ethoxynaphthalen-2-yl group is pivotal for hydrophobic binding. Analogues with alternative substituents include:

Compound Name Naphthalene Modification Biological Activity (IC₅₀) Key Findings
3-(6-Cyclopropoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-Cyclopropoxy 15 nM (PfCDPK4) Comparable potency but higher metabolic clearance
3-(6-(2-Methoxyethoxy)naphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-(2-Methoxyethoxy) 22 nM (PfCDPK4) Reduced membrane permeability due to increased polarity
3-(Naphthalen-1-ylmethyl)-1-(piperidin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Naphthalen-1-ylmethyl N/A Demonstrated anti-inflammatory activity but no kinase inhibition

Key Insight : The ethoxy group at position 6 of the naphthalene ring maximizes hydrophobic interactions without compromising metabolic stability. Smaller alkoxy groups (e.g., cyclopropoxy) retain potency but increase clearance rates, while polar substituents (e.g., methoxyethoxy) reduce bioavailability .

Core Scaffold Variations

Pyrazolo[3,4-d]pyrimidine derivatives with alternative heterocyclic systems exhibit divergent activities:

Compound Name Core Scaffold Biological Activity Key Findings
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine hybrid Anticellular (IC₅₀: 8 µM) Enhanced anticancer activity but high cytotoxicity
3,6-Dimethyl-N-(naphthalen-2-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3,6-Dimethylpyrazolo[3,4-d]pyrimidine Antiproliferative (48% yield) Moderate activity against leukemia cell lines
1-Cyclopentyl-3-(1,1-dimethylethyl)-6-(4-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cyclopentyl and tert-butyl groups N/A Designed for kinase inhibition but lacked selectivity

Key Insight: The pyrazolo[3,4-d]pyrimidine core provides a versatile scaffold for kinase inhibition. Hybrid systems (e.g., thieno-pyrimidine) may enhance potency in specific contexts but often suffer from off-target effects .

Preparation Methods

Introduction of 6-Ethoxynaphthalen-2-yl Group

The 6-ethoxynaphthalen-2-yl moiety is introduced via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-position of the pyrazolo[3,4-d]pyrimidine core. Conditions include:

  • Catalyst : Pd(PPh3)4 or PdCl2(dppf).

  • Base : K2CO3 or NaHCO3.

  • Solvent : Dimethoxyethane (DME) or toluene at 80–100°C.

Attachment of (1-Methylpiperidin-4-yl)methyl Group

The (1-methylpiperidin-4-yl)methyl group is coupled to the 1-position via nucleophilic substitution or reductive amination :

  • Nucleophilic Substitution : React the core with (1-methylpiperidin-4-yl)methyl chloride in the presence of a base (e.g., K2CO3).

  • Reductive Amination : Use (1-methylpiperidin-4-yl)methanol with a reducing agent (e.g., NaBH4) and an aldehyde intermediate.

Optimization and Characterization

Reaction Optimization

  • Temperature Control : Lower temperatures (0–5°C) during LiAlH4 reduction prevent over-reduction.

  • Catalyst Loading : 5 mol% Pd catalyst achieves >90% coupling efficiency.

  • Purification : Recrystallization from ethyl acetate/chlorobenzene mixtures enhances purity.

Analytical Data

  • 1H NMR : Peaks at δ 1.42 (t, J=7.0 Hz, 3H, OCH2CH3), 2.30 (s, 3H, NCH3), and 3.48 (d, J=12.0 Hz, 2H, piperidine-CH2).

  • MS (ESI+) : m/z 446.2 [M+H]+.

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Solutions

  • Steric Hindrance : Bulky substituents necessitate longer reaction times (24–48 hours) for coupling steps.

  • Isomerization : Pyrazolo[3,4-d]pyrimidines may isomerize under acidic conditions; neutral pH during workup mitigates this .

Q & A

Q. What synthetic methodologies are commonly employed for pyrazolo[3,4-d]pyrimidine derivatives like this compound, and how do reaction conditions impact outcomes?

Methodological Answer: Synthesis involves multi-step reactions, including alkylation, coupling, and cyclization. For example:

  • Alkylation : Reacting intermediates with alkyl halides in dry acetonitrile yields derivatives, purified via recrystallization (IR: 1624 cm⁻¹; ¹H NMR: δ 8.21–8.19 ppm for aromatic protons) .
  • Mannich Reactions : Ethanol reflux with morpholine derivatives introduces hydrophilic groups, achieving ~77% yields after crystallization .

Q. Key Factors :

  • Solvent polarity : Aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .
  • Catalysts : Copper(I) bromide improves coupling efficiency in DMSO .

Q. Table 1. Representative Synthesis Conditions

StepSolventReagentsYield (%)Reference
AlkylationDry acetonitrileAlkyl halideN/A
Morpholine couplingEthanolMorpholine, formaldehyde77
Cyclopropane additionDMSOCyclopropanamine, Cs₂CO₃17.9

Q. What analytical techniques are critical for structural confirmation, and how are spectral discrepancies resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 8.21–8.19 ppm) and NH signals (δ 11.98 ppm) . Discrepancies due to tautomerism require variable-temperature NMR or 2D techniques (HSQC/HMBC) .
  • IR Spectroscopy : Confirm functional groups (e.g., NH stretch at 3131 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ = 215 for cyclopropane derivatives) .

Q. How are biological activities (e.g., antimicrobial) evaluated for such compounds?

Methodological Answer:

  • Antibacterial Assays : Zone-of-inhibition tests against Gram-positive/negative strains, with vehicle controls to exclude solvent effects .
  • Enzyme Inhibition : Fluorescence-based kinase assays measure IC₅₀ values, validated via SPR for binding affinity .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental binding assays be addressed?

Methodological Answer:

  • Docking Validation : Use AutoDock Vina with PDB structures (e.g., kinase domains) and compare with experimental Kd values .
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability. Discrepancies may arise from solvent effects or protonation states .
  • QSAR Models : Train with ≥50 analogs to improve predictive accuracy for logP and solubility .

Q. What strategies optimize pharmacokinetic properties during analog design?

Methodological Answer:

  • Solubility Enhancement : Introduce morpholine or ethoxy groups via Mannich reactions .
  • Metabolic Stability : Microsomal assays (human/rat liver microsomes) identify labile sites for modification .

Q. Table 2. Substituent Effects on Properties

SubstituentlogPSolubility (µg/mL)Bioavailability (%)
Ethoxy-naphthyl3.512.445
Methylpiperidinyl-methyl2.818.962

Q. How should reaction conditions be adjusted during scale-up from milligram to gram quantities?

Methodological Answer:

  • Heat Management : Use jacketed reactors for exothermic steps (e.g., alkylation in acetonitrile) .
  • Purification : Replace recrystallization with preparative HPLC for higher purity (>95%) .
  • Process Analytical Technology (PAT) : In-line NMR or HPLC monitors reaction progress .

Q. What advanced spectral techniques resolve dynamic structural ambiguities (e.g., tautomerism)?

Methodological Answer:

  • VT-NMR : Identify temperature-dependent proton shifts (e.g., NH signals at δ 11.98 ppm broadening at 50°C) .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., pyrazolo-pyrimidine vs. pyrimido-pyrazole) .

Q. How are structure-activity relationships (SAR) systematically explored for kinase inhibition?

Methodological Answer:

  • Analog Libraries : Synthesize derivatives with varied substituents (e.g., naphthyl vs. phenyl) and test against kinase panels .
  • Free Energy Calculations : MM-GBSA predicts ΔG binding contributions for key residues .

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